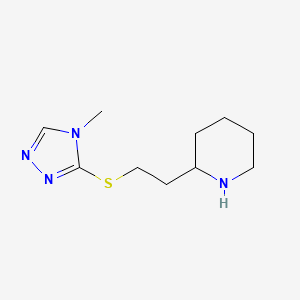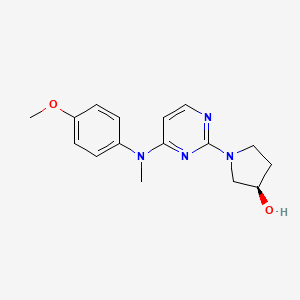
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine is a compound that belongs to the class of heterocyclic compounds It contains a piperidine ring and a triazole ring, which are both significant in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves multiple steps. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The piperidine ring can interact with receptors in the body, modulating their activity and leading to therapeutic effects . The sulfur atom in the compound can form disulfide bonds, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine can be compared with other similar compounds such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring and sulfur atom but lacks the piperidine ring, making it less versatile in terms of biological activity.
1,2,4-Triazole derivatives: These compounds have similar triazole rings but different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with piperidine rings but different substituents can have different pharmacological profiles and applications.
Eigenschaften
Molekularformel |
C10H18N4S |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C10H18N4S/c1-14-8-12-13-10(14)15-7-5-9-4-2-3-6-11-9/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
VFFNYBDIHGROKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1SCCC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)






![[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)


![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)
